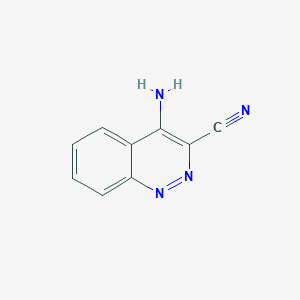

4-Aminocinnoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Aminocinnoline-3-carbonitrile is a chemical compound with the molecular formula C9H6N4. It has a molecular weight of 169.19 . This compound is used as a precursor for the synthesis of its derivatives .

Synthesis Analysis

The synthesis of 4-Aminocinnoline-3-carbonitrile and its derivatives has been reported in several studies . For instance, one study reported the design and preparation of 4-anilinoquinoline-3-carbonitrile derivatives by introducing various functional groups at the C-6 position of the quinoline skeleton .Molecular Structure Analysis

The molecular structure of 4-Aminocinnoline-3-carbonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-aminocinnoline-3-carbonitrile .Scientific Research Applications

Photovoltaic Devices

4H-pyrano[3,2-c]quinoline derivatives, including compounds related to 4-Aminocinnoline-3-carbonitrile, have been utilized in the fabrication of organic-inorganic photodiode devices. These derivatives exhibit photovoltaic properties when deposited using thermal evaporation techniques, showing potential for use in photodiodes due to their rectification behavior and sensitivity to illumination intensity (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoline derivatives, closely related to 4-Aminocinnoline-3-carbonitrile, demonstrate significant corrosion inhibition effects for metals in acidic environments. These compounds interact with metal surfaces to prevent corrosion, making them valuable for protecting industrial materials (Erdoğan et al., 2017), (Singh, Srivastava, & Quraishi, 2016).

Cancer Therapy

Some 4-Aminocinnoline-3-carbonitrile derivatives have been optimized as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) kinase, showing enhanced activity against HER-2 positive cells and potential for cancer treatment. These compounds have entered clinical trials, indicating their significance in therapeutic applications (Tsou et al., 2005).

Antibacterial Agents

Newly synthesized quinoline-3-carbonitrile derivatives have been evaluated for their antibacterial activity. These compounds showed promising antibacterial behavior without causing severe host toxicity, making them potential candidates for the development of new antibacterial drugs (Khan et al., 2019).

Safety and Hazards

properties

IUPAC Name |

4-aminocinnoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-9(11)6-3-1-2-4-7(6)12-13-8/h1-4H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHULBBOZCOBYHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminocinnoline-3-carbonitrile | |

CAS RN |

63924-09-4 |

Source

|

| Record name | 4-aminocinnoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2732091.png)

![N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2732096.png)

![Methyl 4-[3-[2-[[(Z)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-1,3-thiazol-4-yl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B2732099.png)

![4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2732101.png)

![2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2732106.png)

![N-(benzo[d]thiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2732108.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2732110.png)